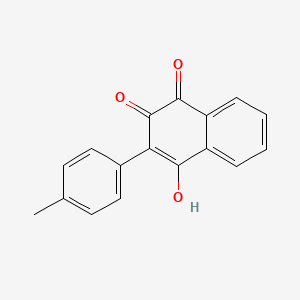
2-hydroxy-3-(4-methylphenyl)naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-3-(4-methylphenyl)naphthoquinone, also known as plumbagin, is a naturally occurring naphthoquinone found in the roots of the medicinal plant Plumbago zeylanica. It has been used in traditional medicine for centuries due to its anti-inflammatory, anticancer, and antimicrobial properties. In recent years, plumbagin has gained attention in scientific research for its potential therapeutic applications.
Mécanisme D'action
The anticancer activity of 2-hydroxy-3-(4-methylphenyl)naphthoquinone is attributed to its ability to generate reactive oxygen species (ROS) in cancer cells. This leads to oxidative stress, DNA damage, and ultimately cell death. Plumbagin also inhibits the activity of various enzymes and transcription factors involved in cancer cell survival and proliferation.
Biochemical and physiological effects:
Plumbagin has been found to have multiple biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activities. It has also been shown to modulate the immune system and improve insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-hydroxy-3-(4-methylphenyl)naphthoquinone in lab experiments is its low toxicity towards normal cells. This makes it a promising candidate for developing anticancer drugs with minimal side effects. However, 2-hydroxy-3-(4-methylphenyl)naphthoquinone is relatively unstable and can undergo oxidation and degradation in the presence of air and light. This can limit its use in certain experimental conditions.
Orientations Futures
1. Development of 2-hydroxy-3-(4-methylphenyl)naphthoquinone-based anticancer drugs with improved stability and efficacy.
2. Investigation of the mechanisms underlying 2-hydroxy-3-(4-methylphenyl)naphthoquinone's anti-inflammatory and antimicrobial activities.
3. Evaluation of the potential of 2-hydroxy-3-(4-methylphenyl)naphthoquinone as a therapeutic agent for other diseases, such as diabetes and neurodegenerative disorders.
4. Exploration of the synergistic effects of 2-hydroxy-3-(4-methylphenyl)naphthoquinone with other natural compounds or chemotherapeutic agents.
5. Development of novel delivery systems for 2-hydroxy-3-(4-methylphenyl)naphthoquinone to improve its bioavailability and target specificity.
Méthodes De Synthèse
Plumbagin can be synthesized from 2-hydroxy-1,4-naphthoquinone and p-toluidine in the presence of a catalyst. The reaction involves the condensation of the two compounds and subsequent reduction to form 2-hydroxy-3-(4-methylphenyl)naphthoquinone.
Applications De Recherche Scientifique
Plumbagin has been extensively studied for its anticancer properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, colon, and prostate cancer. Plumbagin has also been found to inhibit the growth and metastasis of cancer cells by targeting multiple signaling pathways involved in cancer progression.
Propriétés
IUPAC Name |
4-hydroxy-3-(4-methylphenyl)naphthalene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c1-10-6-8-11(9-7-10)14-15(18)12-4-2-3-5-13(12)16(19)17(14)20/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJLTTZJLXYUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-(4-methylphenyl)naphthoquinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

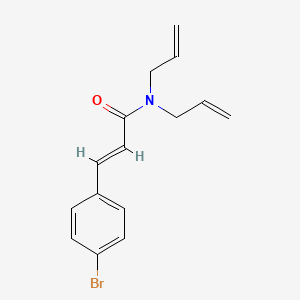
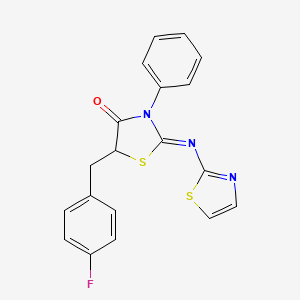


![N-[4-(4-methyl-1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B5784737.png)
![N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5784745.png)
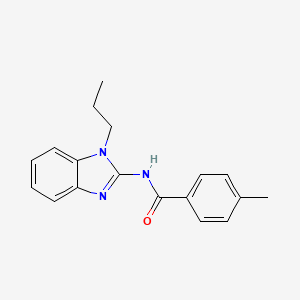
![4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5784761.png)
![2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethanol](/img/structure/B5784764.png)
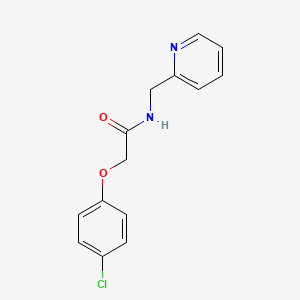
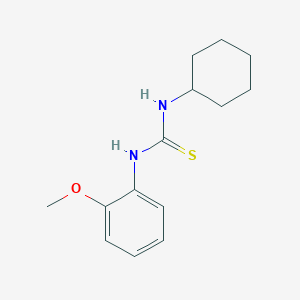

![1-[(4-cyclohexylphenyl)sulfonyl]indoline](/img/structure/B5784797.png)
